molecular formula C18H20ClN B2673806 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 35106-46-8

4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2673806
CAS RN: 35106-46-8
M. Wt: 285.82
InChI Key: CPOHOSOUXUSHFX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (4-Chloro-TTHQ) is an aromatic compound belonging to the quinoline family. It is an important intermediate for the synthesis of several pharmaceuticals, including anticonvulsants and antipsychotics. The compound has also been studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular, and neurological disorders. In addition, 4-Chloro-TTHQ has been studied for its use in laboratory experiments for the synthesis of other compounds.

Scientific Research Applications

Crystal Structure Analysis

  • Molecular Structure and Hydrogen Bonding : The structure of a related compound with a 4-chlorophenyl ring showed a significant inclination to the pyridine ring of the isoquinoline group. In the crystal, molecules linked by hydrogen bonds formed inversion dimers, highlighting the importance of molecular interactions in structural determination (Mague et al., 2017).

Synthesis and Characterization

  • Novel Derivatives and Potential Applications : The synthesis and characterization of new 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents, incorporating 3-(4-chlorophenyl), demonstrate the potential therapeutic applications of such compounds (Farag et al., 2012).
  • Total Synthesis of Complex Molecules : A complex synthesis process involving multiple steps, including an intramolecular Diels−Alder reaction and use of a benzophenone ketal for steric control, was undertaken for a related compound. This highlights the complex synthetic routes possible with such molecular structures (Shair et al., 1996).

Chemical Properties and Analysis

  • Structural and Chemical Analysis : Studies involving the crystal structure and Hirshfeld surface analysis of related tetrahydroisoquinoline derivatives provide insight into the molecular geometry and potential interactions of such compounds (Akkurt et al., 2021).
  • X-ray Diffraction Studies : The use of X-ray diffraction to map the structure of substituted tetrahydroquinolines, including those with chlorophenyl groups, is an essential tool for understanding their crystallography and molecular arrangement (Albov et al., 2004).

Catalysis and Chemical Reactions

  • Catalytic Reductions : Research involving the catalytic reduction of nitroarenes and azaaromatic compounds, using formic acid and a ruthenium catalyst, illustrates the utility of such structures in catalytic processes (Watanabe et al., 1984).

Pharmaceutical and Biological Applications

  • Synthesis of Pharmacologically Active Derivatives : The creation of derivatives with potential dopamine uptake inhibition or dopaminomimetic properties showcases the pharmacological relevance of tetrahydroisoquinoline structures (Zára-Kaczián et al., 1986).

Miscellaneous Applications

  • Photophysical Properties : Investigation into the photophysical properties of certain compounds, including those with a tetrahydroquinoline structure, can lead to applications in sensing and material sciences (Ashwell et al., 2001).

properties

IUPAC Name

4-(4-chlorophenyl)-2,2,4-trimethyl-1,3-dihydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)15-6-4-5-7-16(15)20-17/h4-11,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOHOSOUXUSHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1)(C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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